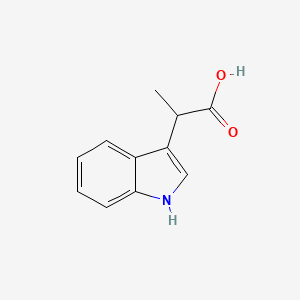
2-(1H-indol-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-indol-3-yl)propanoic acid, also known as 3-Indolepropionic acid , is a compound that contains an indole nucleus and a carboxylic acid chain . It has a molecular weight of 189.21 .
Molecular Structure Analysis
The molecular formula of this compound is C11H11NO2 . The InChI code is 1S/C11H11NO2/c1-7(11(13)14)9-6-12-10-5-3-2-4-8(9)10/h2-7,12H,1H3,(H,13,14) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Biological Activity of Schiff Bases
Schiff bases derived from 2-(1H-indol-3-yl)propanoic acid demonstrate significant antimicrobial activity. A study by Radhakrishnan, Balakrishnan, and Selvaraj (2020) synthesized Schiff bases from Tryptophan and various aldehydes, revealing remarkable antibacterial and antifungal properties, as well as anti-tubercular potential (Radhakrishnan, Balakrishnan, & Selvaraj, 2020).
Cytosolic Phospholipase A2α Inhibition
Tomoo et al. (2014) designed and synthesized 3-(1-Aryl-1H-indol-5-yl)propanoic acids as inhibitors of cytosolic phospholipase A2α, an enzyme linked to inflammatory processes. These inhibitors showed potency in both enzyme and cell-based assays, demonstrating potential therapeutic applications (Tomoo et al., 2014).
Synthesis of Bis(indol-3-yl) Compounds
Kutubi and Kitamura (2011) explored the regioselective synthesis of 3,3-bis(indol-3yl)propanoic acid derivatives using iron-catalyzed hydroarylation. This process is significant for producing compounds relevant in pharmaceutical and biological fields (Kutubi & Kitamura, 2011).
Urease Inhibition
Nazir et al. (2018) studied novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides for their urease inhibitory potential. These compounds were identified as potent inhibitors, indicating their therapeutic relevance in drug design (Nazir et al., 2018).
Photochromic Behavior in Solutions
Zou et al. (2004) analyzed the photochromic behavior of compounds containing this compound in solutions, contributing to the understanding of their properties in both solid and solution states (Zou et al., 2004).
Crystal Structure Analysis
Li, Liang, and Tai (2009) investigated the crystal structure of (S)-2-amino-3-(1H-indol-3-yl)propanoic acid, providing insights into its molecular geometry and potential applications in the pharmaceutical and food industries (Li, Liang, & Tai, 2009).
Corrosion Inhibition
Vikneshvaran and Velmathi (2017) demonstrated the efficacy of Schiff bases derived from L-Tryptophan (including this compound derivatives) in inhibiting the corrosion of stainless steel in acidic environments. This application is crucial for industrial maintenance and operations (Vikneshvaran & Velmathi, 2017).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to handle it with care, avoid breathing its dust/fume/gas/mist/vapors/spray, and use it only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
2-(1H-indol-3-yl)propanoic acid, also known as indolepropionic acid, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . The specific targets of this compound include Group IIE secretory phospholipase A2 and Aspartate aminotransferase .
Mode of Action
The compound interacts with its targets, leading to various biological activities. Indole derivatives, including this compound, have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
This compound is part of the indole-3-acetic acids group . These compounds are known to induce cell elongation in plant stems . The compound is also a Bronsted acid, capable of donating a hydron to an acceptor .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its broad-spectrum biological activities . For instance, it has been found to inhibit the activity of certain enzymes, leading to potential antiviral and anti-inflammatory effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain species of bacteria in the gastrointestinal tract, such as Clostridium sporogenes, can lead to the endogenous production of the compound .
Biochemische Analyse
Biochemical Properties
The indole nucleus in 2-(1H-indol-3-yl)propanoic acid has been found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, making it useful in developing new derivatives . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives, such as this compound, have been shown to have a wide range of effects on various types of cells and cellular processes . For example, certain indole derivatives have been reported as antiviral agents, showing inhibitory activity against influenza A .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
2-(1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7(11(13)14)9-6-12-10-5-3-2-4-8(9)10/h2-7,12H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVIEMRKZPPPOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CNC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2597-26-4 |
Source


|
| Record name | 2-(1H-indol-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
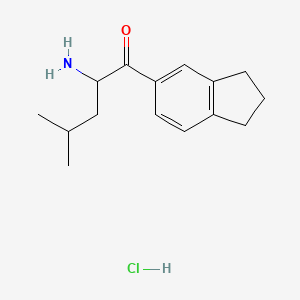
![(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2777705.png)
![(2Z)-6-chloro-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2777706.png)

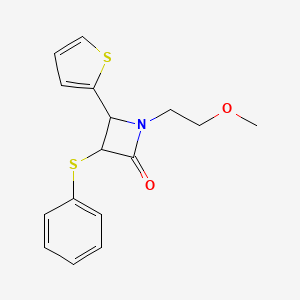
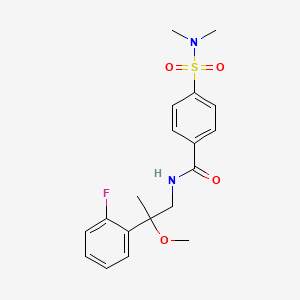
![(Z)-2-Cyano-N-[2-(4-ethyl-5-methyl-1,3-thiazol-2-yl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2777712.png)
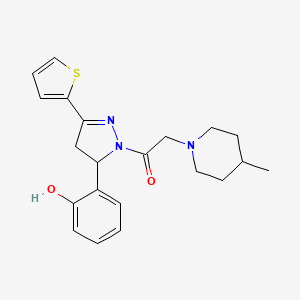


![5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-7-carboxylic acid](/img/structure/B2777723.png)
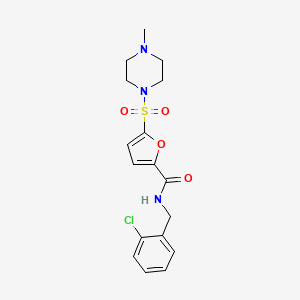
![2-chloro-N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)acetamide](/img/structure/B2777725.png)
![3-(2-ethoxyethyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2777726.png)
